BCL6-IN-7
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Overview
Description
BCL6-IN-7 is a small molecule inhibitor specifically designed to target the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor that plays a critical role in the formation and maintenance of germinal centers in B-cells, which are essential for the adaptive immune response. Overexpression of BCL6 is associated with various lymphoid malignancies, including diffuse large B-cell lymphoma (DLBCL). This compound aims to inhibit the oncogenic activity of BCL6, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BCL6-IN-7 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of this compound is typically synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its binding affinity and specificity for BCL6.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving automated synthesis and high-throughput purification methods .
Chemical Reactions Analysis
Types of Reactions
BCL6-IN-7 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties. These derivatives are often tested for their efficacy in inhibiting BCL6 .
Scientific Research Applications
BCL6-IN-7 has a wide range of scientific research applications, including:
Mechanism of Action
BCL6-IN-7 exerts its effects by binding to the BCL6 protein, thereby inhibiting its ability to repress transcription. This inhibition leads to the reactivation of genes involved in cell cycle regulation and apoptosis, ultimately resulting in the death of cancer cells. The molecular targets and pathways involved include the BCL6 corepressor complex and various downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
BI3802: Another BCL6 inhibitor that functions by degrading the BCL6 protein.
Compound 7: Targets the BCL6 BTB/POZ domain and prevents its partner binding.
CCT373566: A highly potent degrader of BCL6, displaying complete degradation in vivo.
Uniqueness of BCL6-IN-7
This compound is unique in its high specificity and binding affinity for the BCL6 protein. Unlike other inhibitors, this compound has shown promising results in preclinical studies, making it a strong candidate for further development in cancer therapy .
Properties
CAS No. |
2097518-46-0 |
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Molecular Formula |
C18H15ClN6O |
Molecular Weight |
366.8 |
IUPAC Name |
5-((5-Chloro-2-((pyridin-3-ylmethyl)amino)pyrimidin-4-yl)amino)indolin-2-one |
InChI |
InChI=1S/C18H15ClN6O/c19-14-10-22-18(21-9-11-2-1-5-20-8-11)25-17(14)23-13-3-4-15-12(6-13)7-16(26)24-15/h1-6,8,10H,7,9H2,(H,24,26)(H2,21,22,23,25) |
InChI Key |
MUSYPBPUEKXCSS-UHFFFAOYSA-N |
SMILES |
O=C1NC2=C(C=C(NC3=NC(NCC4=CC=CN=C4)=NC=C3Cl)C=C2)C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BCL6-IN-7; BCL6 IN 7; BCL6IN7; BCL6 inhibitor-7; BCL6 inhibitor 7; BCL6 inhibitor7; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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